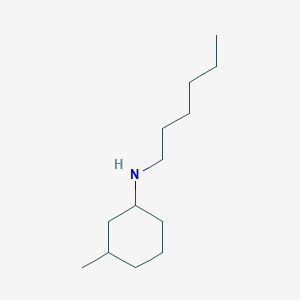

N-hexyl-3-methylcyclohexan-1-amine

Description

Significance of Substituted Cyclohexylamines as Versatile Synthetic Intermediates

Substituted cyclohexylamines are a cornerstone in modern organic synthesis due to their role as versatile intermediates in the creation of a wide array of valuable molecules. nih.gov Their rigid, saturated cyclic structure is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. sincerechemicals.com For instance, cyclohexylamine (B46788) itself is a precursor in the synthesis of sulfenamide-based reagents used as accelerators in the vulcanization of rubber and is also employed as a corrosion inhibitor. wikipedia.org

The stereochemistry of substituted cyclohexylamines is of paramount importance, as different isomers can exhibit vastly different biological activities. The synthesis of stereochemically pure cyclohexylamines, however, presents a significant challenge. researchgate.net Researchers have developed various strategies to control the stereochemistry, including enzymatic reductive amination, which allows for the selective synthesis of either cis or trans isomers. researchgate.net The development of such synthetic methods is crucial for accessing complex molecular architectures.

The utility of these amines extends to the pharmaceutical industry, where they are integral to the synthesis of drugs for treating a range of conditions. For example, N-methylcyclohexylamine is an important intermediate in the production of anti-inflammatory drugs and cardiovascular treatments. sincerechemicals.com The ability to modify the cyclohexyl ring and the amine group allows for the precise tuning of a molecule's properties to optimize its function as a therapeutic agent.

Overview of Research Trajectories in N-Substituted Alkylamines

N-substituted alkylamines are a ubiquitous class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and functional materials. thegauntgroup.com The presence of an amine functional group can enhance the bioavailability of drug candidates by allowing for protonation, which can improve solubility. thegauntgroup.com Consequently, approximately 35% of pharmaceuticals contain an alkylamine motif. thegauntgroup.com

Research in this area is largely focused on developing novel and efficient synthetic methods for accessing structurally diverse alkylamines. thegauntgroup.com While traditional methods like N-alkylation and reductive amination are still prevalent, there is a growing demand for catalytic methods that can transform readily available feedstocks into complex, sp3-rich architectures. thegauntgroup.com This is particularly relevant in drug discovery, where molecular complexity is often correlated with biological activity.

In the realm of materials science, N-substituted alkylamines are being explored for their potential to modify the properties of various materials. For example, long-chain alkylamines can be grafted onto the surface of graphene oxide to enhance its dispersion in organic solvents and improve its compatibility with polymer matrices in nanocomposites. mdpi.comresearchgate.net The functionalization of materials with alkylamines can impart new properties, such as hydrophobicity, which is desirable for applications like marine coatings. mdpi.com The ongoing research into N-substituted alkylamines is driven by the need for more sustainable and efficient chemical processes and the development of advanced materials with tailored properties. sincerechemicals.com

Structure

3D Structure

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-hexyl-3-methylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13/h12-14H,3-11H2,1-2H3 |

InChI Key |

AYMRTJGPCFVUGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1CCCC(C1)C |

Origin of Product |

United States |

Stereochemistry and Conformational Analysis of N Hexyl 3 Methylcyclohexan 1 Amine

Analysis of Stereoisomerism and Chiral Recognition in Methylcyclohexylamines

N-hexyl-3-methylcyclohexan-1-amine possesses two chiral centers at the C1 and C3 positions of the cyclohexane ring. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other and are commonly referred to as cis and trans isomers based on the relative orientation of the amino and methyl groups.

Cis Isomers : The N-hexylamino group and the methyl group are on the same side of the cyclohexane ring. This configuration exists as a pair of enantiomers: (1R,3S)-N-hexyl-3-methylcyclohexan-1-amine and (1S,3R)-N-hexyl-3-methylcyclohexan-1-amine.

Trans Isomers : The N-hexylamino group and the methyl group are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,3R)-N-hexyl-3-methylcyclohexan-1-amine and (1S,3S)-N-hexyl-3-methylcyclohexan-1-amine.

Table 1: Stereoisomers of this compound

| Isomer Configuration | Relationship | IUPAC Name |

|---|---|---|

| cis | Enantiomers | (1R,3S)-N-hexyl-3-methylcyclohexan-1-amine |

| (1S,3R)-N-hexyl-3-methylcyclohexan-1-amine | ||

| trans | Enantiomers | (1R,3R)-N-hexyl-3-methylcyclohexan-1-amine |

Chiral recognition is a critical phenomenon in the context of these stereoisomers. It involves the differential interaction of a chiral molecule with another chiral entity. The study of chiral amine derivatives has shown that enantiomers can engage in self-recognition through the formation of homo- and heterochiral complexes. nih.gov This self-association, mediated by noncovalent interactions, can lead to the formation of diastereomeric supramolecular structures with distinct physicochemical properties. nih.gov Understanding these interactions is fundamental for developing methods of enantiomeric separation and analysis.

Methodologies for Stereoselective Control in Synthetic Pathways

Achieving stereoselective control is a primary objective in the synthesis of specific stereoisomers of this compound. Biocatalysis, in particular, offers powerful tools for the asymmetric synthesis of chiral amines. researchgate.net

Enzyme cascade reactions utilizing amine transaminases (ATAs) have been effectively employed for the synthesis of chiral amines, including those with multiple chiral centers. researchgate.net For instance, a specific stereoisomer of 3-methylcyclohexylamine can be synthesized from a prochiral ketone precursor. The versatility of this biocatalytic approach allows for the production of all four possible stereoisomers by selecting appropriate enzymes and starting materials. researchgate.net

Once a specific enantiomer of 3-methylcyclohexylamine is obtained, the N-hexyl group can be introduced through standard chemical transformations. A common method is reductive amination , where 3-methylcyclohexanone is reacted with hexylamine in the presence of a reducing agent. To achieve stereoselectivity, this process can be influenced by chiral catalysts or auxiliaries. Alternatively, N-alkylation of a pre-synthesized, enantiopure 3-methylcyclohexylamine with a hexyl halide provides a more direct route to the desired N-hexyl derivative without affecting the stereocenters on the cyclohexane ring.

Conformational Preferences and Dynamics of the Cyclohexane Ring in Amines

The cyclohexane ring is not planar and predominantly adopts a stable "chair" conformation to minimize angle and torsional strain. libretexts.orgmaricopa.edu In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring). libretexts.org

The chair conformation can undergo a "ring flip," a rapid interconversion between two chair forms where all axial bonds become equatorial and vice versa. libretexts.org For substituted cyclohexanes, the two chair conformations are generally not of equal energy. Substituents, especially bulky ones, are more stable in the equatorial position to avoid steric repulsion with other axial substituents on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org

In this compound, both the N-hexylamino group and the methyl group are considered sterically demanding. Their preference for the equatorial position dictates the most stable conformation for each diastereomer.

cis-isomers (1,3-diaxial or 1,3-diequatorial) : The most stable conformation for the cis isomer is the one where both the N-hexylamino and methyl groups are in equatorial positions (diequatorial). The alternative chair form, with both groups in axial positions (diaxial), is significantly destabilized by severe 1,3-diaxial interactions.

trans-isomers (1-axial, 3-equatorial or 1-equatorial, 3-axial) : For the trans isomer, one substituent must be axial while the other is equatorial. The equilibrium will favor the conformation where the larger group (the N-hexylamino group) occupies the more spacious equatorial position, forcing the smaller methyl group into the axial position.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value." A larger A-value indicates a stronger preference for the equatorial position.

Table 2: Representative A-Values (Gauche Interaction Energy) for Cyclohexane Substituents

| Substituent | A-Value (kJ/mol) |

|---|---|

| -CH₃ | 7.1 |

| -NH₂ | 6.3 - 8.8 |

| Larger Alkylamino Groups | > 8.8 |

Note: The A-value for the N-hexylamino group is expected to be larger than that for a simple amino group due to its increased steric bulk.

Utilization of Chiral Solvating Agents for Enantiomeric Discrimination in Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural analysis. To distinguish between enantiomers, which have identical NMR spectra in an achiral environment, a chiral auxiliary is required. Chiral Solvating Agents (CSAs) are a class of such auxiliaries that are simply added to the NMR sample. unipi.itnih.gov

The principle behind using CSAs is the formation of transient, diastereomeric complexes between the CSA and each enantiomer of the analyte (in this case, this compound). semmelweis.huresearchgate.net These diastereomeric complexes have different spatial arrangements and, consequently, different NMR spectra. The resulting difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers allows for their discrimination and the determination of enantiomeric excess (ee). semmelweis.hu

The interactions that lead to the formation of these diastereomeric complexes are non-covalent and can include:

Hydrogen bonding

Dipole-dipole interactions

π-π stacking (if aromatic rings are present in the CSA or analyte)

Steric repulsion semmelweis.hu

The choice of solvent is crucial, with non-polar aprotic solvents like deuterated chloroform (CDCl₃) often being preferred to minimize interference with the intermolecular interactions between the CSA and the analyte. researchgate.net A variety of compounds can act as CSAs for chiral amines, including chiral acids (like Mosher's acid), alcohols, and amides. nih.govresearchgate.net

Table 3: Common Classes of Chiral Solvating Agents (CSAs) for NMR Spectroscopy

| CSA Class | Example | Primary Interaction Mechanism with Amines |

|---|---|---|

| Chiral Carboxylic Acids | (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) | Acid-base interaction, hydrogen bonding |

| Chiral Alcohols | (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) | Hydrogen bonding |

| Chiral Amides/Thioureas | Derivatives of isohexides or amino acids | Hydrogen bonding, dipole-dipole interactions nih.gov |

The effectiveness of a CSA is measured by the magnitude of the chemical shift non-equivalence (ΔΔδ) it induces between the enantiomers, which allows for accurate quantification of the enantiomeric ratio. nih.gov

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-hexyl-3-methylcyclohexan-1-amine?

- Methodological Answer : Synthesis can leverage C–N coupling reactions (e.g., Buchwald-Hartwig or Ullmann coupling) using cyclohexanamine derivatives and halogenated hexane precursors. Post-synthesis, purification often involves fractional distillation or recrystallization using hydrochloride salts to enhance crystallinity . For example, derivatives like 1-methylcyclohex-3-en-1-amine hydrochloride are stabilized via HCl salt formation, improving isolation yields . Column chromatography with silica gel (eluting with hexane/ethyl acetate gradients) is advised for removing byproducts .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and stereochemistry. For example, cyclohexanamine derivatives exhibit distinct cyclohexyl proton splitting patterns (δ 1.2–2.5 ppm) and amine proton signals (δ 1.5–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., CHN, expected m/z 197.21) .

- Derivatization : Enhance detection sensitivity via reactions with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF), which forms stable adducts for crystallographic analysis .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation .

- Waste Disposal : Segregate waste and consult certified hazardous waste handlers, as amines can persist in ecosystems .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian. NIST’s Chemistry WebBook provides reference data for validating computational results .

- Solubility LogP : Tools like ChemRTP predict partition coefficients (e.g., logP ≈ 3.5 for similar tertiary amines), guiding solvent selection for reactions .

Q. What strategies resolve contradictions in toxicity data for cyclohexanamine derivatives?

- Methodological Answer : Cross-reference multiple SDS and regulatory databases (e.g., ECHA, GESTIS) to address discrepancies. For instance, while some SDS lack acute toxicity data for N-ethyl-1-phenylcyclohexan-1-amine , others classify analogous amines as Category 4 oral toxins (LD > 300 mg/kg) . Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

- Methodological Answer :

- Functional Group Modulation : Compare bioactivity of N-hexyl vs. N-propyl analogs. For example, N-methyl-4-propylcyclohexan-1-amine shows enhanced lipophilicity, which may improve blood-brain barrier penetration .

- Enantiomer Separation : Use chiral HPLC to isolate enantiomers and test their pharmacological profiles independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.